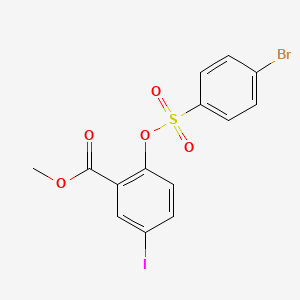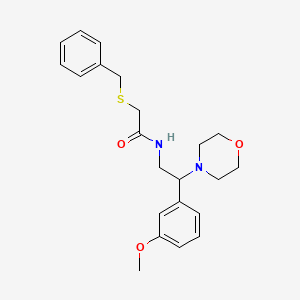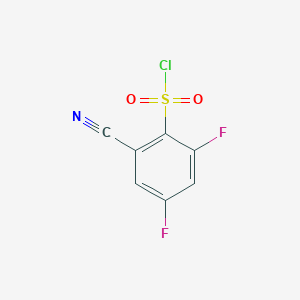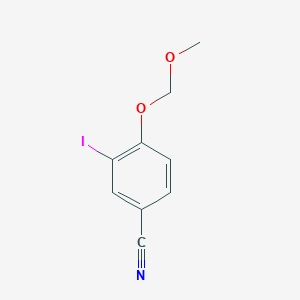
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a benzyl group, and a cyanomethyl group. Its molecular formula is C14H17N3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with aminoacetonitrile to form benzyl (cyanomethyl)carbamate . This intermediate is then reacted with N-methylmorpholine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), usually under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-benzyl-N-(cyanomethyl)-N-ethylmorpholine-2-carboxamide
- Benzyl (cyanomethyl)carbamate
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
Uniqueness
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-benzyl-N-(cyanomethyl)-N-methyl-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-17(8-7-16)15(20)13-10-21-11-14(19)18(13)9-12-5-3-2-4-6-12/h2-6,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSXZHTMGTVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)
![{[4-(2-FLUOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2525554.png)

![N-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2525557.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)


![N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2525563.png)
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)




